2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Overview
Description
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, also known as FFMB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been found to possess various pharmacological properties and has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide in lab experiments is its high potency and specificity. 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit potent pharmacological effects at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as cardiovascular disease and diabetes. Another direction is to study the mechanism of action of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide in more detail, with the aim of identifying new therapeutic targets. Finally, further studies are needed to optimize the synthesis method of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide and improve its solubility in water, which could enhance its potential applications in scientific research.
Conclusion
In conclusion, 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is a synthetic compound that possesses various pharmacological properties and has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, making it a valuable tool for studying various biological processes. Further studies are needed to optimize its synthesis method, improve its solubility in water, and investigate its potential applications in the treatment of other diseases.
Scientific Research Applications
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to possess various pharmacological properties, making it a potential candidate for scientific research. It has been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-6-7-10(15)8-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNVMMKIJRKDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369025 | |
Record name | AG-G-77913 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |
CAS RN |
710310-20-6 | |
Record name | AG-G-77913 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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